molecular formula C11H10ClN3O3S B2872990 2-Chloro-4-morpholinothieno[3,2-d]pyrimidine-6-carboxylic acid CAS No. 956388-76-4

2-Chloro-4-morpholinothieno[3,2-d]pyrimidine-6-carboxylic acid

Cat. No.: B2872990
CAS No.: 956388-76-4
M. Wt: 299.73
InChI Key: WETMINKYSXSGDJ-UHFFFAOYSA-N
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Description

2-Chloro-4-morpholinothieno[3,2-d]pyrimidine-6-carboxylic acid is a heterocyclic compound featuring a thieno[3,2-d]pyrimidine core substituted with a morpholine ring at position 4, a chlorine atom at position 2, and a carboxylic acid group at position 4. This scaffold is pivotal in medicinal chemistry due to its role as a kinase inhibitor intermediate, particularly in targeting PI3K/AKT/mTOR pathways . For instance, 2-chloro-4-morpholinothieno[3,2-d]pyrimidine-6-carbaldehyde (CAS: 885618-31-5) is a key precursor, often functionalized via reductive amination or Suzuki-Miyaura coupling to yield bioactive derivatives .

Properties

IUPAC Name

2-chloro-4-morpholin-4-ylthieno[3,2-d]pyrimidine-6-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClN3O3S/c12-11-13-6-5-7(10(16)17)19-8(6)9(14-11)15-1-3-18-4-2-15/h5H,1-4H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WETMINKYSXSGDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC(=NC3=C2SC(=C3)C(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-4-morpholinothieno[3,2-d]pyrimidine-6-carboxylic acid typically involves multiple steps. One common synthetic route starts with the condensation of 3-amino-2-thiophenecarboxylate with urea at 190°C for 2 hours to form thienopyrimidinedione[_{{{CITATION{{{_1{Design, Synthesis and Anticancer Activity of 4-Morpholinothieno[3,2-d ...](https://www.jstage.jst.go.jp/article/cpb/60/8/60_c12-00342/pdf/-char/en). Subsequent chlorination with phosphorus oxychloride yields the intermediate compound, which is then subjected to regioselective nucleophilic displacement with morpholine to produce the final product[{{{CITATION{{{_1{Design, Synthesis and Anticancer Activity of 4-Morpholinothieno3,2-d ....

Industrial Production Methods: In an industrial setting, the production of this compound would involve scaling up the aforementioned synthetic route. This would require careful control of reaction conditions, such as temperature, pressure, and reaction time, to ensure high yield and purity. Additionally, the use of appropriate catalysts and solvents would be optimized to enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-4-morpholinothieno[3,2-d]pyrimidine-6-carboxylic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like morpholine and other amines.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound. These products can be further utilized in various applications, depending on their chemical properties.

Scientific Research Applications

Chemistry: In chemistry, 2-Chloro-4-morpholinothieno[3,2-d]pyrimidine-6-carboxylic acid can be used as a building block for the synthesis of more complex molecules. Its reactivity and structural features make it a versatile intermediate in organic synthesis.

Biology: In biological research, this compound has shown potential as a cytotoxic agent against various cancer cell lines, including large cell lung cancer (H460), colon cancer (HT-29), and adenocarcinomic lung cancer (A549)[_{{{CITATION{{{_2{Synthesis and antitumor activities of novel 4-morpholinothieno3,2-d .... Its ability to induce cell death in cancer cells makes it a candidate for further development as an anticancer drug.

Medicine: The medicinal applications of this compound are primarily focused on its potential as an anticancer agent. Studies have indicated that it exhibits moderate to significant cytotoxic activities against different cancer cell lines, suggesting its utility in cancer therapy.

Industry: In the industrial sector, this compound can be used in the development of pharmaceuticals and agrochemicals. Its unique chemical properties make it suitable for incorporation into various formulations.

Mechanism of Action

The mechanism by which 2-Chloro-4-morpholinothieno[3,2-d]pyrimidine-6-carboxylic acid exerts its effects involves its interaction with specific molecular targets and pathways. The compound is believed to interfere with cellular processes essential for cancer cell survival and proliferation. Further research is needed to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Structural and Functional Similarities

The compound shares structural homology with several thieno- and pyrimidine-based derivatives. Key analogs include:

Compound Name CAS Number Molecular Formula Molecular Weight Key Features Reference
2-Chloro-4-morpholinothieno[3,2-d]pyrimidine-6-carboxylic acid Not explicitly provided C₁₄H₁₂ClN₃O₃S* ~353.78 (calculated) Carboxylic acid group enhances solubility and hydrogen-bonding potential. Inferred from
Ethyl 4-oxo-3,4-dihydrothieno[3,2-d]pyrimidine-2-carboxylate 319442-19-8 C₁₁H₁₁N₂O₃S 267.28 Ester group at position 2; lacks morpholine and chlorine substituents. Similarity score: 0.63
1-(2-Chloro-4-morpholinothieno[3,2-d]pyrimidin-6-yl)-N-methylmethanamine 955979-15-4 C₁₄H₁₈ClN₅OS 363.85 Methylamine substituent at position 6; reduced polarity compared to carboxylic acid. Similarity score: 0.60
2-Chloro-4-morpholinopyrimidine-5-carbaldehyde 1820740-39-3 C₁₀H₁₁ClN₃O₂ 256.67 Pyrimidine (not thienopyrimidine) core; aldehyde group at position 3. Similarity score: 0.55
2-(4-Chlorophenyl)-6-methylpyrimidine-4-carboxylic acid 1272301-61-7 C₁₂H₉ClN₂O₂ 248.67 Phenyl and methyl substituents; lacks morpholine and thieno ring.

*Calculated based on core structure and substituents.

Research Findings and Trends

  • Kinase Inhibition: Derivatives of the carboxylic acid variant demonstrate IC₅₀ values in the nanomolar range against PI3Kδ and mTOR kinases, outperforming aldehyde or ester analogs .
  • Structural Optimization: Introducing cyclopropanesulfonyl or methanesulfonyl groups to the piperazine ring (e.g., 2-chloro-6-(4-cyclopropanesulfonyl-piperazin-1-ylmethyl)-4-morpholinothieno[3,2-d]pyrimidine) enhances metabolic stability .
  • Challenges : The carboxylic acid's polarity may limit blood-brain barrier penetration, necessitating prodrug strategies (e.g., ester prodrugs) .

Biological Activity

2-Chloro-4-morpholinothieno[3,2-d]pyrimidine-6-carboxylic acid is a heterocyclic compound that has garnered attention in medicinal chemistry for its diverse biological activities. Its unique structure allows it to interact with various biological targets, leading to potential therapeutic applications, particularly in oncology and infectious diseases.

  • Molecular Formula : C11H10ClN3O3S
  • Molecular Weight : 299.733 g/mol
  • CAS Number : 956388-76-4

The biological activity of this compound primarily involves its ability to inhibit specific enzymes and receptors that are crucial in various cellular processes:

  • Kinase Inhibition : The compound has been shown to inhibit certain kinases involved in cancer cell proliferation, which may lead to reduced tumor growth.
  • DNA Interaction : It may interfere with DNA replication and repair mechanisms, contributing to its anticancer properties.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its efficacy against various cancer cell lines.

Cell LineIC50 (µM)Reference
HCT116 (Colon)137 ± 31
U87MG (Glioblastoma)14 ± 2
SJSA-1 (Bone Cancer)100 mg/kg (oral)

In a study involving the SJSA-1 xenograft model, the compound was administered at a dose of 100 mg/kg daily for 14 days, resulting in moderate tumor growth inhibition. This suggests that while the compound has potential, further optimization is needed to enhance its efficacy in vivo.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest that it may possess activity against certain bacterial strains, although specific data on minimum inhibitory concentrations (MICs) are still required for comprehensive understanding.

Case Studies and Research Findings

  • MDM2 Inhibition Study :
    • A study focused on the design of inhibitors for murine double minute 2 (MDM2), an important regulator of p53 in cancer cells, highlighted the potential of thieno[3,2-d]pyrimidine derivatives including this compound. The research found that modifications to the structure could enhance binding affinity and cellular activity against tumors expressing MDM2 .
  • Cell Proliferation and Apoptosis :
    • In experiments with U87MG glioblastoma cells, treatment with this compound resulted in significant inhibition of cell proliferation and induction of apoptosis. Flow cytometry analysis indicated an increase in apoptotic cells following treatment, suggesting a mechanism involving cell cycle arrest .
  • Pharmacokinetics :
    • Pharmacokinetic studies revealed that oral administration led to higher plasma exposure compared to other compounds tested. However, the modest activation of p53 indicated limited penetration into tumor tissues, prompting further investigation into structural modifications to enhance bioavailability .

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